molecular formula C13H12N2 B11901113 2-(Pyridin-4-yl)indoline

2-(Pyridin-4-yl)indoline

Cat. No.: B11901113
M. Wt: 196.25 g/mol
InChI Key: SYGKAOBEONXOHJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)indoline is a heterocyclic compound that features an indoline core fused with a pyridine ring at the 4-position. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic compound with a benzene ring fused to a five-membered nitrogenous ring. The addition of a pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has garnered attention due to its diverse biological activities, including:

  • Anticancer Properties : Research indicates that 2-(Pyridin-4-yl)indoline can induce apoptosis in cancer cells by enhancing caspase activity. It has been studied for its effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
  • Antimicrobial Effects : The compound exhibits antimicrobial activity against pathogens such as Pseudomonas aeruginosa, disrupting bacterial cell membranes and inhibiting metabolic processes. This makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : this compound has shown potential in modulating inflammatory pathways, which may help reduce chronic inflammation.

Applications in Drug Development

  • Pharmaceutical Development : The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives are being explored for their potential as anticancer or antimicrobial agents.
  • Research on Neurotropic Viruses : Studies have investigated the use of related indole compounds as inhibitors of neurotropic alphaviruses, which include mosquito-borne pathogens that can cause severe neurological diseases. Modifications to the indole structure have led to improved potency against these viruses.
  • Matrix Metalloproteinase Inhibition : Research has focused on developing selective inhibitors of matrix metalloproteinase-13 using indole derivatives. These inhibitors have potential applications in treating arthritic disorders by modulating tissue remodeling processes.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on K562 leukemia cells, with an IC50 value indicating strong inhibitory potential against cancer cell proliferation .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against various bacterial strains, showcasing their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. The pyridine ring can enhance these interactions by providing additional binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)indoline is unique due to the combination of the indoline and pyridine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

2-(Pyridin-4-yl)indoline is a heterocyclic compound that combines an indoline structure with a pyridine substituent. This unique structural configuration has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indoline moiety, characterized by a fused benzene and pyrrole ring, provides a versatile scaffold for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N2C_{12}H_{10}N_2. The presence of the pyridine ring enhances the compound's electronic properties, which can influence its interaction with biological targets. The following table summarizes the structural features and potential biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-(Pyridin-3-yl)-1H-indolePyridine ring at position 3 of indoleInhibits indoleamine 2,3-dioxygenase
Ethyl 5-pyridin-4-yl-indoleEthyl group at position 5; similar core structureAntimicrobial properties
7-Ethyl-2-(pyridin-4-yl)indolineEthyl substitution at indoline positionAnticancer activity

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives such as 5-Ethyl-2-(pyridin-4-yl)indoline have shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO) . IDO is known for its role in immune modulation and tumor progression, making it a critical target for anticancer therapies.

Antimicrobial Properties

In addition to anticancer effects, related compounds have demonstrated antimicrobial activities. For example, studies have reported that indole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that such compounds can bind effectively to proteins involved in disease pathways. Techniques such as molecular docking and surface plasmon resonance are commonly used to elucidate these interactions .

Study on Antitumor Efficacy

A recent study investigated the effects of 5-Ethyl-2-(pyridin-4-yl)indoline on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, including breast and lung cancer. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The compounds were effective at lower concentrations compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-4-yl)indoline, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves coupling reactions between indoline derivatives and pyridine-containing precursors. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination can be employed to introduce the pyridyl moiety. Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or ethyl acetate. Analytical techniques like HPLC (≥95% purity threshold) and NMR spectroscopy (to confirm absence of unreacted starting materials) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with pyridyl protons resonating between δ 8.5–7.5 ppm and indoline protons at δ 6.5–7.2 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C13_{13}H12_{12}N2_2, exact mass 196.1000).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (2–12) and temperature (4°C to 40°C) should be conducted using accelerated degradation studies. Storage recommendations: airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model electron density distributions, HOMO-LUMO gaps, and binding affinities to metal catalysts (e.g., Pd or Ru complexes). These predict regioselectivity in cross-coupling reactions and guide catalyst selection. Validation via experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) is essential .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Standardized protocols should include:

  • Dose-Response Curves : IC50_{50} values across multiple replicates.
  • Off-Target Screening : Use kinase profiling or proteome-wide assays to identify non-specific interactions.
  • Structural Analog Comparison : Test analogs with modified pyridyl or indoline substituents to isolate pharmacophore contributions .

Q. How should researchers design kinetic studies to elucidate the mechanism of this compound in enzyme inhibition?

  • Methodological Answer :

  • Pre-Steady-State Kinetics : Stopped-flow spectrophotometry monitors rapid binding events (millisecond resolution).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Mutagenesis Studies : Target active-site residues (e.g., via CRISPR/Cas9) to validate interaction sites.
  • Competitive Inhibition Assays : Use labeled substrates (e.g., 3^3H-ATP) to determine inhibition constants (Ki_i) .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound libraries?

  • Methodological Answer :

  • Z-Score Normalization : Identifies hits with activity ≥3σ above background.
  • False Discovery Rate (FDR) Correction : Benjamini-Hochberg method controls Type I errors in multi-parametric assays.
  • Machine Learning : Random Forest or SVM classifiers prioritize compounds based on structural fingerprints (e.g., Morgan fingerprints) and activity clustering .

Q. Data Presentation and Reproducibility Guidelines

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer :

  • Detailed Synthetic Protocols : Include molar ratios, catalyst loadings, reaction times, and purification steps.
  • Supplementary Spectral Data : Provide raw NMR, MS, and HPLC chromatograms in open-access repositories (e.g., Zenodo).
  • Batch-Specific Metadata : Record reagent lot numbers, purity certificates, and storage conditions per FAIR data principles .

Q. What are the best practices for addressing batch-to-batch variability in pharmacological studies of this compound?

  • Methodological Answer :

  • Quality Control (QC) Metrics : Implement LC-MS/MS for each batch to verify consistency.
  • Biological Replicates : Use ≥3 independent batches in cell-based assays.
  • Stability Profiling : Monitor degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo studies?

  • Methodological Answer :
  • In Vitro : Use fume hoods for powder handling; MSDS-compliant PPE (gloves, lab coats).
  • In Vivo : Adhere to IACUC guidelines for dosing (mg/kg) and monitor organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2

InChI Key

SYGKAOBEONXOHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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